
9-Methyl-3-nitroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-nitroacridine is a derivative of acridine, a heterocyclic organic compound Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 9-Methyl-3-nitroacridine typically involves the nitration of 9-methylacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
9-Methyl-3-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 9-methyl-3-aminoacridine, while oxidation of the methyl group produces 9-carboxy-3-nitroacridine.
Scientific Research Applications
Biology: The compound has been investigated for its interactions with DNA and its potential as a DNA intercalating agent. This property makes it a candidate for use in molecular biology research and as a tool for studying DNA-protein interactions.
Medicine: Acridine derivatives, including 9-Methyl-3-nitroacridine, have shown promise as anti-cancer agents. Their ability to intercalate into DNA and disrupt cellular processes makes them potential candidates for cancer therapy.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The primary mechanism of action of 9-Methyl-3-nitroacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, interfering with processes such as replication and transcription. The nitro group may also undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can cause DNA damage. The compound’s interactions with DNA and its ability to generate reactive species contribute to its cytotoxic effects, making it a potential anti-cancer agent.
Comparison with Similar Compounds
9-Methyl-3-nitroacridine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antiseptic properties and use in microbiology.
9-Phenylacridine: Studied for its anti-tumor activity and potential as a chemotherapeutic agent.
9-Carboxyacridine: Investigated for its potential as a DNA intercalator and its applications in molecular biology.
The uniqueness of this compound lies in its specific combination of a methyl group and a nitro group on the acridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
65757-59-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-methyl-3-nitroacridine |
InChI |
InChI=1S/C14H10N2O2/c1-9-11-4-2-3-5-13(11)15-14-8-10(16(17)18)6-7-12(9)14/h2-8H,1H3 |
InChI Key |
HDZZDALBSJDYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC3=CC=CC=C13)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
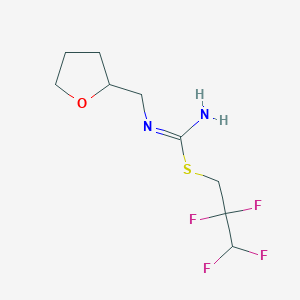
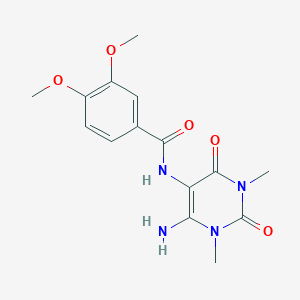
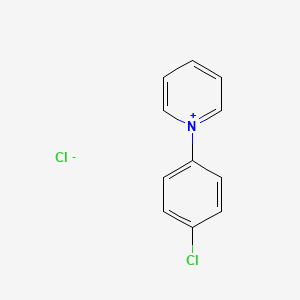
![2-(Spiro[3.3]heptan-2-yl)acetaldehyde](/img/structure/B15217538.png)
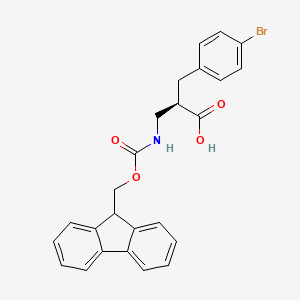
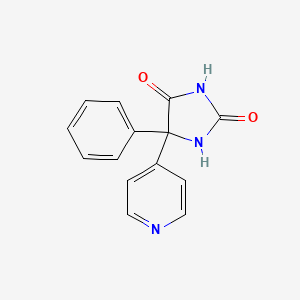
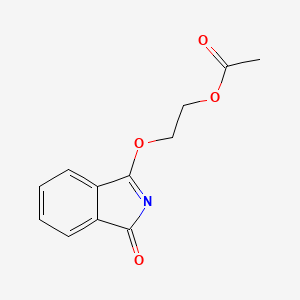
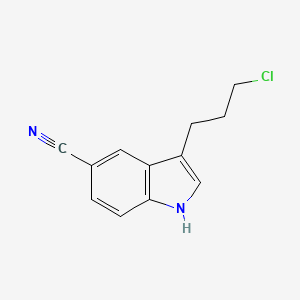
![1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid](/img/structure/B15217582.png)
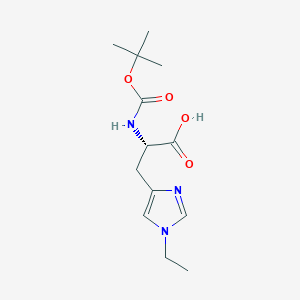
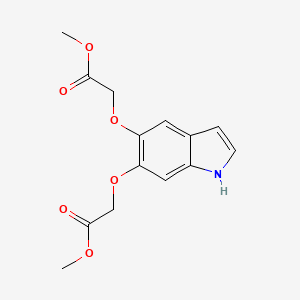
![2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15217594.png)
